molecular formula C10H11ClF3NO B13681900 2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride

2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride

Cat. No.: B13681900
M. Wt: 253.65 g/mol
InChI Key: AGHLWDIBAZQEKV-UHFFFAOYSA-N
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Description

2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitroethane, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[2-(trifluoromethyl)phenyl]ethanol Hydrochloride
  • 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid Hydrochloride
  • 2-[({4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

2-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c1-6(14)9(15)7-4-2-3-5-8(7)10(11,12)13;/h2-6H,14H2,1H3;1H

InChI Key

AGHLWDIBAZQEKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1C(F)(F)F)N.Cl

Origin of Product

United States

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